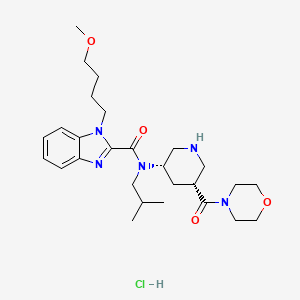
Imarikiren hydrochloride
概要
説明
準備方法
イマリキレン塩酸塩の合成経路と反応条件は、入手可能な文献には詳しく記載されていません。 イマリキレン塩酸塩は、このような薬剤としては珍しい、注射薬として入手可能であることが知られています . 産業生産方法は、安定性と溶解性を向上させるための塩酸塩の調製を含む、標準的な医薬品合成技術を含みます。
化学反応の分析
イマリキレン塩酸塩は、主にレニン-アンジオテンシン-アルドステロン系(RAAS)を標的とする直接レニン阻害剤として機能します。 イマリキレン塩酸塩が受ける反応の種類には次のようなものがあります。
酸化と還元: これらの反応は、多くの医薬品化合物の代謝経路で一般的です。
置換反応: これらの反応は、化合物の合成または代謝分解中に起こる可能性があります。
加水分解: この反応は、化合物の代謝分解に関与している可能性があります。
これらの反応に使用される一般的な試薬と条件には、医薬品合成と代謝研究に適した標準的な実験室用化学物質と条件が含まれます。 これらの反応から生成される主要な生成物は、イマリキレン塩酸塩の代謝物であり、その薬物動態と薬力学を理解するために研究されています .
科学研究への応用
イマリキレン塩酸塩は、広範囲の科学研究に応用されています。
化学: その独自の化学的性質と他の化合物との相互作用について研究されています。
生物学: 特にRAAS経路における生物系への影響について研究が行われています。
医学: イマリキレン塩酸塩は、高血圧、腎臓病、心不全、糖尿病性腎症の治療薬として開発されています
産業: 医薬品における大規模生産と利用の可能性から、産業研究の対象となっています。
科学的研究の応用
Imarikiren hydrochloride has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and interactions with other compounds.
Biology: Research focuses on its effects on biological systems, particularly the RAAS pathway.
Medicine: It is being developed as a treatment for hypertension, kidney diseases, heart failure, and diabetic nephropathy
Industry: The compound’s potential for large-scale production and use in pharmaceuticals makes it a subject of industrial research.
作用機序
イマリキレン塩酸塩は、RAAS経路の律速酵素であるレニンを直接阻害することにより、その効果を発揮します . この阻害により、血圧と体液バランスの重要な調節因子であるアンジオテンシンIおよびその後のアンジオテンシンIIの産生が減少します。 これらの分子のレベルを低下させることで、イマリキレン塩酸塩は血圧を低下させ、心臓や腎臓などの臓器を保護するのに役立ちます .
類似化合物との比較
イマリキレン塩酸塩は、アリスキレンやアンジオテンシン変換酵素(ACE)阻害剤などの他の直接レニン阻害剤とRAAS阻害剤と比較されています . 類似化合物には次のようなものがあります。
アリスキレン: 高血圧に使用されるもう1つの直接レニン阻害剤。
ACE阻害剤: エナラプリルやリシノプリルなど、アンジオテンシンIからアンジオテンシンIIへの変換を阻害します。
アンジオテンシン受容体遮断薬(ARB): ロサルタンやバルサルタンなど、アンジオテンシンIIの効果を阻害します。
イマリキレン塩酸塩は、長時間の作用と優れた薬物動態学的プロファイルにより、さまざまな心臓血管疾患や腎臓病の治療のための有望な候補薬となっています .
生物活性
Imarikiren hydrochloride, also known as TAK-272 or SCO-272, is a novel, potent, and selective direct renin inhibitor. It has been primarily investigated for its efficacy in treating conditions such as diabetic nephropathy and hypertension. This article provides a comprehensive overview of its biological activity, including clinical trial results, pharmacokinetics, and potential therapeutic applications.
Imarikiren selectively inhibits renin, an enzyme crucial in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting renin, Imarikiren effectively reduces the production of angiotensin I, leading to decreased levels of angiotensin II—a potent vasoconstrictor. This mechanism helps lower blood pressure and reduce proteinuria in patients with renal impairments.
Case Study: Type 2 Diabetes Mellitus
A pivotal phase 2 clinical trial evaluated the efficacy and safety of Imarikiren in patients with type 2 diabetes mellitus and microalbuminuria. The study involved 415 participants randomized to receive either Imarikiren at doses of 5, 20, 40, or 80 mg, placebo, or candesartan cilexetil (8 mg) over a 12-week period.
Results Summary:
- Primary Endpoint: Change in urine albumin-to-creatinine ratio (UACR)
- Findings:
- Placebo: +16%
- Imarikiren 5 mg: -16%
- Imarikiren 20 mg: -27%
- Imarikiren 40 mg: -38%
- Imarikiren 80 mg: -39%
- Candesartan cilexetil: -31%
All doses of Imarikiren showed statistically significant reductions in UACR compared to placebo (p < 0.001) . Additionally, remission rates were higher across all Imarikiren groups.
Safety Profile
The incidence of adverse events was reported as follows:
- Imarikiren 80 mg: 52%
- Placebo: 42%
- Candesartan cilexetil: 43%
- Other Imarikiren doses ranged from 33% to 42%.
Most adverse events were mild to moderate, indicating that Imarikiren was generally well tolerated .
Pharmacokinetics
Pharmacokinetic studies indicate that Imarikiren exhibits high oral bioavailability. The compound shows strong inhibition of plasma renin activity with half-maximal inhibitory concentration (IC50) values demonstrating its potency .
Key Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Molecular Formula | C27H42ClN5O4 |
| CAS Registry Number | 1202269-24-6 |
| Oral Bioavailability | High |
| Renin Inhibition Potency | IC50 values indicate strong inhibition |
Research Findings
Recent studies have benchmarked the efficacy of Imarikiren against other direct renin inhibitors. For instance, a quantitative systems pharmacology model demonstrated that Imarikiren not only suppresses renin effectively but also leads to significant blood pressure reduction compared to traditional therapies .
特性
IUPAC Name |
1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O4.ClH/c1-20(2)19-32(22-16-21(17-28-18-22)26(33)30-11-14-36-15-12-30)27(34)25-29-23-8-4-5-9-24(23)31(25)10-6-7-13-35-3;/h4-5,8-9,20-22,28H,6-7,10-19H2,1-3H3;1H/t21-,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXOYQIZZIWCHH-NSLUPJTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CC(CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN([C@H]1C[C@H](CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202269-24-6 | |
| Record name | TAK-272 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202269246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMARIKIREN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NE31CW68S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













